N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide
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Overview
Description
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and an ethanesulfonamide group
Mechanism of Action
Target of Action
The compound, also known as N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}ethane-1-sulfonamide, has been found to exhibit significant anticancer activity . The primary targets of this compound are various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
Mode of Action
The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly, either by suppressing tubulin polymerization or stabilizing microtubule structure .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the cancer cells from dividing and proliferating . Additionally, by inducing apoptosis, it triggers the programmed cell death pathway, leading to the elimination of cancer cells .
Result of Action
The compound’s action results in significant growth inhibition of various cancer cell lines . Specifically, it has been found to cause cell cycle arrest and induce apoptosis in cancer cells, leading to a decrease in cell proliferation and an increase in cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxazolidinone Ring: The oxazolidinone ring is often synthesized via the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions.
Coupling Reactions: The benzo[d][1,3]dioxole and oxazolidinone intermediates are coupled using a suitable linker, such as a sulfonamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Indole
- Benzimidazole
- Quinoline
Uniqueness
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide is unique due to its combination of a benzo[d][1,3]dioxole moiety and an oxazolidinone ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-2-22(17,18)14-6-10-7-15(13(16)21-10)9-3-4-11-12(5-9)20-8-19-11/h3-5,10,14H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCIXRNXFUZNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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